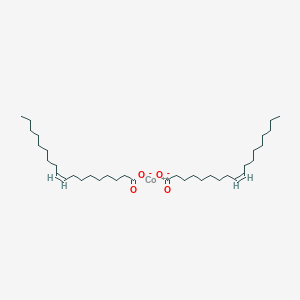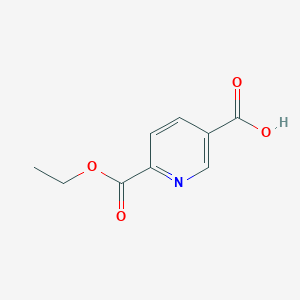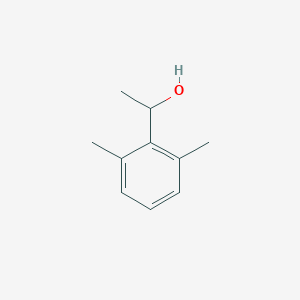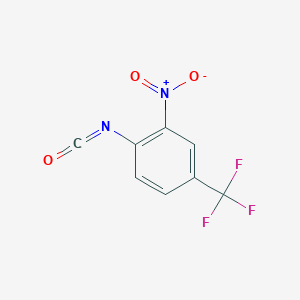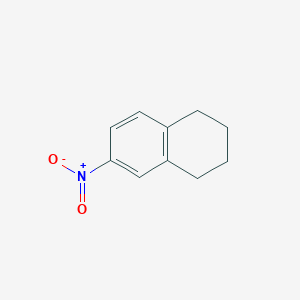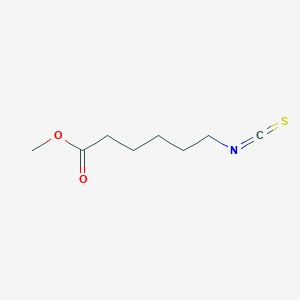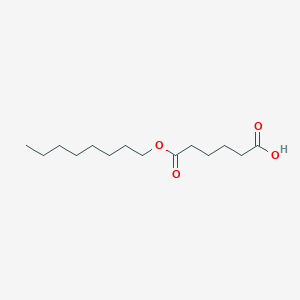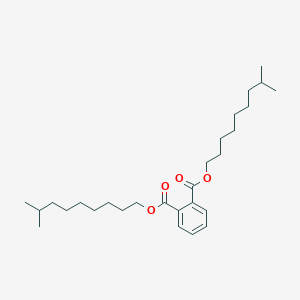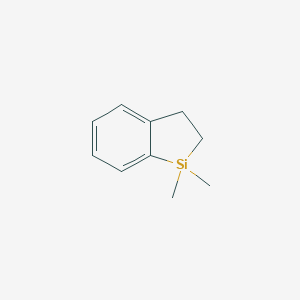
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound that belongs to the class of silaindenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is not fully understood. However, studies have shown that it can act as a Lewis acid, which can facilitate chemical reactions. It can also undergo reversible electrochemical reactions, making it a potential candidate for use in energy storage devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. However, some studies have shown that it can interact with enzymes and proteins, indicating its potential use in drug discovery and design.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- in lab experiments include its unique chemical properties, which make it a versatile building block for the synthesis of new materials and catalysts. However, the limitations include the complex synthesis method and the need for specialized equipment and skills.
Future Directions
There are several future directions for research on 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. One potential direction is the development of new materials using this compound as a building block. Additionally, the use of this compound in energy storage devices and drug discovery and design should be further explored. The mechanism of action of this compound should also be studied in detail to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound with potential applications in various fields, including materials science, organic chemistry, and biochemistry. Its unique chemical properties make it a versatile building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Synthesis Methods
The synthesis of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a complex process that involves several steps. One of the commonly used methods is the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with an alkyl lithium reagent. Another method involves the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with a Grignard reagent. The synthesis of this compound requires specialized equipment and skills and should be carried out under strict safety protocols.
Scientific Research Applications
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- has several potential applications in scientific research. It has been used as a building block in the synthesis of new materials, including polymers, liquid crystals, and organic semiconductors. It has also been used in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in drug discovery and design due to its unique chemical properties.
properties
CAS RN |
17158-48-4 |
|---|---|
Product Name |
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- |
Molecular Formula |
C10H14Si |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Canonical SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Other CAS RN |
17158-48-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
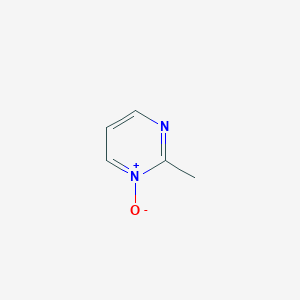
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
